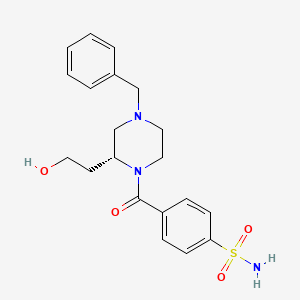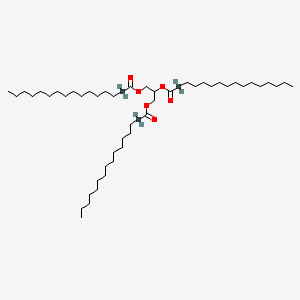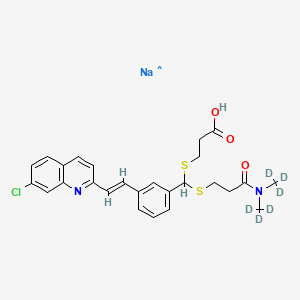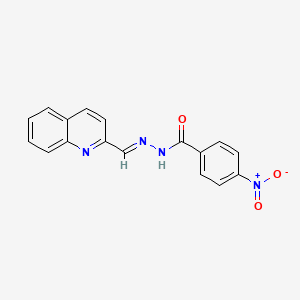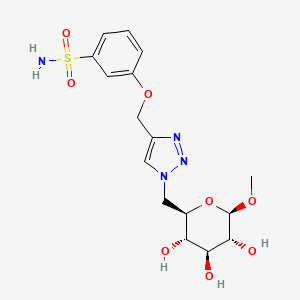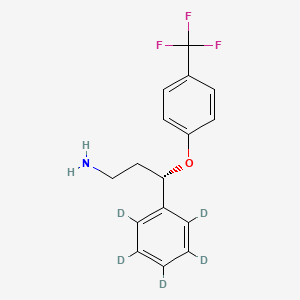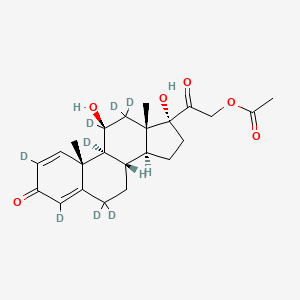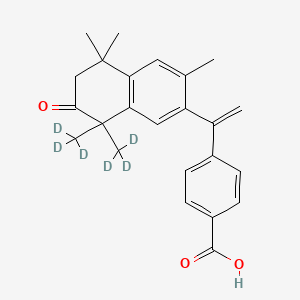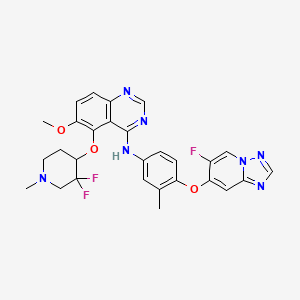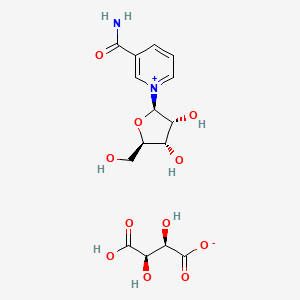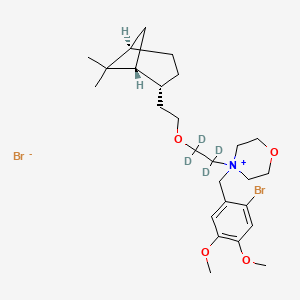
"beta-Methylamino-L-alanine-13C,15N2 Dihydrochloride"
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is a labeled version of A-aminomethyl-L-alanine, where the carbon and nitrogen atoms are isotopically enriched with 13C and 15N, respectively. This compound is primarily used in scientific research for tracing and studying metabolic pathways, protein synthesis, and other biochemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves the incorporation of isotopically labeled precursors. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the isotopically labeled precursors, such as 13C-labeled formaldehyde and 15N-labeled ammonia.
Reaction: These precursors undergo a series of reactions, including condensation and reduction, to form the labeled A-aminomethyl-L-alanine.
Purification: The product is then purified using techniques such as crystallization or chromatography to obtain the dihydrochloride salt form.
Industrial Production Methods
Industrial production of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of isotopically labeled precursors are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
科学的研究の応用
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding protein synthesis and amino acid metabolism.
Medicine: Utilized in research related to neurological diseases and metabolic disorders.
Industry: Employed in the development of new pharmaceuticals and biochemical assays.
作用機序
The mechanism of action of A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) involves its incorporation into metabolic pathways. The isotopic labels allow researchers to trace the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and pathways involved in various biochemical processes.
類似化合物との比較
Similar Compounds
A-aminomethyl-L-alanine: The non-labeled version of the compound.
A-aminomethyl-D-alanine: The D-isomer of the compound.
A-aminomethyl-L-alanine-13C: Labeled with 13C only.
A-aminomethyl-L-alanine-15N: Labeled with 15N only.
Uniqueness
A-aminomethyl-L-alanine-13C,15N2(dihydrochloride) is unique due to its dual isotopic labeling, which provides more detailed information in tracing studies compared to single-labeled compounds. This dual labeling enhances the accuracy and depth of research in metabolic and biochemical studies.
特性
分子式 |
C4H12Cl2N2O2 |
|---|---|
分子量 |
194.03 g/mol |
IUPAC名 |
(2S)-2-(15N)azanyl-3-((113C)methyl(15N)amino)propanoic acid;dihydrochloride |
InChI |
InChI=1S/C4H10N2O2.2ClH/c1-6-2-3(5)4(7)8;;/h3,6H,2,5H2,1H3,(H,7,8);2*1H/t3-;;/m0../s1/i1+1,5+1,6+1;; |
InChIキー |
DQQXGBNMBHWGPT-XIKOEDRCSA-N |
異性体SMILES |
[13CH3][15NH]C[C@@H](C(=O)O)[15NH2].Cl.Cl |
正規SMILES |
CNCC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


